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Introduction

GB1908 is a novel, selective, and high-affinity small molecule inhibitor of the Galectin-1 (Gal-1)
carbohydrate recognition domain.[1] Galectin-1 is a 3-galactoside-binding lectin implicated in
various pro-tumorigenic processes, including immune suppression and T-cell apoptosis.[1][2]
Pharmacological blockade of Gal-1 with GB1908 presents a promising therapeutic strategy in
cancers that overexpress this lectin.[1] Preclinical studies have demonstrated that GB1908 can
attenuate Gal-1-induced apoptosis in Jurkat T-cells, a human T-lymphocyte cell line.[1][3][4]
This application note provides a detailed protocol for assessing the cytotoxic and anti-apoptotic
effects of GB1908 using the CellTox™ Green Cytotoxicity Assay.

Principle of the Assay

The CellTox™ Green Cytotoxicity Assay is a fluorescence-based method for measuring
cytotoxicity. The assay utilizes a proprietary asymmetric cyanine dye that is excluded from
viable cells with intact membranes.[5] In cells undergoing cytotoxicity or apoptosis, membrane
integrity is compromised, allowing the dye to enter and bind to the cellular DNA. This binding
event leads to a substantial enhancement of the dye's fluorescence, which is proportional to
the number of dead cells.[5] This protocol is designed to quantify the ability of GB1908 to inhibit
Galectin-1-induced cytotoxicity in Jurkat cells.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15610784?utm_src=pdf-interest
https://www.benchchem.com/product/b15610784?utm_src=pdf-body
https://karger.com/pha/article/110/4/207/920083/Pharmacological-Characterization-of-GB1908-a
https://karger.com/pha/article/110/4/207/920083/Pharmacological-Characterization-of-GB1908-a
https://www.researchgate.net/publication/380930703_Discovery_of_the_Selective_and_Orally_Available_Galectin-1_Inhibitor_GB1908_as_a_Potential_Treatment_for_Lung_Cancer
https://www.benchchem.com/product/b15610784?utm_src=pdf-body
https://karger.com/pha/article/110/4/207/920083/Pharmacological-Characterization-of-GB1908-a
https://www.benchchem.com/product/b15610784?utm_src=pdf-body
https://karger.com/pha/article/110/4/207/920083/Pharmacological-Characterization-of-GB1908-a
https://pubmed.ncbi.nlm.nih.gov/38804039/
https://pubmed.ncbi.nlm.nih.gov/39900003/
https://www.benchchem.com/product/b15610784?utm_src=pdf-body
https://worldwide.promega.com/resources/protocols/technical-manuals/101/celltox-green-cytotoxicity-assay-protocol/
https://worldwide.promega.com/resources/protocols/technical-manuals/101/celltox-green-cytotoxicity-assay-protocol/
https://www.benchchem.com/product/b15610784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Data Presentation

The quantitative data from this assay can be summarized in the following table to facilitate
comparison between different treatment conditions.

Mean %
GB1908 . Fluoresce % Inhibition
Treatmen Galectin- Standard .
Concentr nce o Cytotoxic  of
t Group . 1 (pg/mL) . Deviation .
ation (pM) Intensity ity Cytotoxic
(RFU) ity
Untreated
0 0 0% N/A
Control
Vehicle ]
(Vehicle) 0
Control
Galectin-1
0 X 0%
Alone
GB1908 +
_ 0.1 X
Galectin-1
GB1908 +
_ 1 X
Galectin-1
GB1908 +
10 X
Galectin-1
GB1908
10 0
Alone
Lysis
N/A N/A 100% N/A
Control

Note:'X' represents the predetermined optimal concentration of Galectin-1 for inducing
apoptosis in Jurkat cells.

Experimental Protocols
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Materials and Reagents

« GB1908

e Recombinant Human Galectin-1

e Jurkat cells (human T-lymphocyte cell line)

» RPMI-1640 cell culture medium

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

¢ Phosphate-Buffered Saline (PBS)

o CellTox™ Green Cytotoxicity Assay Kit (Promega or equivalent)
e 96-well, clear-bottom, black-walled assay plates

e Dimethyl sulfoxide (DMSO)

o Fluorescence microplate reader (Excitation: 485-500 nm, Emission: 520-530 nm)

Cell Culture

e Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-
Streptomycin.

¢ Maintain cells in a humidified incubator at 37°C with 5% CQO2.

o Ensure cells are in the logarithmic growth phase and maintain a cell density between 1 x
10”75 and 1 x 10”6 cells/mL.

o Cell viability should be >95% as determined by trypan blue exclusion.

Assay Protocol

o Cell Seeding:
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o Harvest Jurkat cells by centrifugation (e.g., 200 x g for 5 minutes).

o Resuspend the cell pellet in fresh, serum-free RPMI-1640 medium to a final density of 2 x
1075 cells/mL.

o Seed 100 pL of the cell suspension into each well of a 96-well assay plate (20,000
cells/well).

Compound Preparation:

o Prepare a stock solution of GB1908 in DMSO.

o Perform serial dilutions of GB1908 in serum-free RPMI-1640 medium to achieve 2X the
final desired concentrations.

o Prepare a 2X stock solution of Galectin-1 in serum-free RPMI-1640 medium.

Treatment:

[¢]

Add 50 pL of the 2X GB1908 dilutions to the appropriate wells.

[e]

Add 50 pL of serum-free medium with vehicle (e.g., DMSO at the same final concentration
as the GB1908-treated wells) to the control wells.

[e]

Immediately add 50 pL of the 2X Galectin-1 solution to the appropriate wells. For wells
without Galectin-1, add 50 pL of serum-free medium.

[e]

The final volume in each well should be 200 pL.

Incubation:

o Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24, 48,
or 72 hours). The optimal incubation time should be determined empirically.

Cytotoxicity Measurement:

o Prepare the CellTox™ Green reagent according to the manufacturer's instructions.

o Add 20 pL of the prepared reagent to each well.
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o Incubate the plate at room temperature for 15 minutes, protected from light.

o Measure the fluorescence intensity using a microplate reader with excitation at 485-500
nm and emission at 520-530 nm.

e Controls:
o Untreated Control: Cells in medium only.

o Vehicle Control: Cells treated with the same concentration of DMSO as the highest
concentration of GB1908.

o Galectin-1 Alone: Cells treated with Galectin-1 only.

o GB1908 Alone: Cells treated with the highest concentration of GB1908 only, to assess its
intrinsic cytotoxicity.

o Maximum Lysis Control: Cells treated with a lysis agent (provided in some kits) to
determine 100% cytotoxicity.

o No-Cell Control: Medium only, to measure background fluorescence.

Data Analysis

o Subtract the average fluorescence of the no-cell control from all other wells.
o Calculate the percentage of cytotoxicity for each treatment using the following formula:

% Cytotoxicity = [(Experimental Fluorescence - Untreated Control Fluorescence) / (Maximum
Lysis Fluorescence - Untreated Control Fluorescence)] x 100

» Calculate the percentage of inhibition of Galectin-1 induced cytotoxicity by GB1908:

% Inhibition = [1 - (% Cytotoxicity with GB1908 and Gal-1 / % Cytotoxicity with Gal-1 alone)]
x 100

e Plot the % Inhibition of Cytotoxicity against the log concentration of GB1908 to determine the
IC50 value.
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Caption: Experimental workflow for the GB1908 cytotoxicity assay.
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Caption: Proposed signaling pathway of Galectin-1-induced apoptosis and its inhibition by
GB1908.

Discussion

This protocol provides a robust framework for evaluating the cytotoxic effects of GB1908
against Galectin-1-induced T-cell apoptosis. The CellTox™ Green assay is advantageous due
to its simple "add-mix-read" format and its ability to be multiplexed with other assays to further
investigate the mechanisms of cell death (e.g., caspase activity assays).

Several studies indicate that Galectin-1 can induce ERK1/2 signaling, which may subsequently
lead to the upregulation of NF-kB activity.[1] The activation of this pathway is a plausible
mechanism for Gal-1's pro-apoptotic effects in T-cells. GB1908, by binding to Galectin-1, is
hypothesized to prevent the initial interaction with cell surface glycoproteins, thereby
suppressing the downstream signaling cascade that leads to apoptosis.[1]

For optimal results, it is recommended to perform a titration of Galectin-1 to determine the
concentration that induces a submaximal level of cytotoxicity, allowing for a clear window to
observe the inhibitory effects of GB1908. Additionally, a time-course experiment can be
conducted to identify the optimal endpoint for the assay. The data generated from this protocol
will be valuable for the preclinical characterization of GB1908 and for elucidating its
mechanism of action in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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